Methyl 3-chloro-5-hydroxyisonicotinate
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Overview
Description
Methyl 3-chloro-5-hydroxyisonicotinate is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of isonicotinic acid, featuring a chlorine atom and a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-hydroxyisonicotinate typically involves the esterification of 3-chloro-5-hydroxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-hydroxyisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 3-amino-5-hydroxyisonicotinate derivatives.
Oxidation: Conversion to 3-chloro-5-oxoisonicotinate.
Reduction: Formation of 3-chloro-5-hydroxyisonicotinol.
Scientific Research Applications
Methyl 3-chloro-5-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
Methyl 2-chloro-5-hydroxyisonicotinate: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
Methyl 3-chloro-4-hydroxyisonicotinate: Another isomer with distinct chemical properties.
Uniqueness
Methyl 3-chloro-5-hydroxyisonicotinate is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring
Properties
Molecular Formula |
C7H6ClNO3 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 3-chloro-5-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-9-3-5(6)10/h2-3,10H,1H3 |
InChI Key |
TZHCNJPOHWZMRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1O)Cl |
Origin of Product |
United States |
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